molecular formula C17H19NO6 B11162871 3-({2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)propanoic acid

3-({2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)propanoic acid

Cat. No.: B11162871
M. Wt: 333.3 g/mol
InChI Key: DKAVUNCQGBGDEN-UHFFFAOYSA-N
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Description

3-({2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)propanoic acid is a complex organic compound that belongs to the class of coumarins Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)propanoic acid typically involves multiple steps. One common method includes the reaction of 3,4,8-trimethyl-2-oxo-2H-chromen-7-ol with acetic anhydride to form the acetylated intermediate. This intermediate is then reacted with 3-aminopropanoic acid under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like pyridine to facilitate the acetylation and amidation reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-({2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-({2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)propanoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-({2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-({2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)propanoic acid is unique due to its specific structural features, such as the presence of both acetyl and amino groups. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .

Properties

Molecular Formula

C17H19NO6

Molecular Weight

333.3 g/mol

IUPAC Name

3-[[2-(3,4,8-trimethyl-2-oxochromen-7-yl)oxyacetyl]amino]propanoic acid

InChI

InChI=1S/C17H19NO6/c1-9-10(2)17(22)24-16-11(3)13(5-4-12(9)16)23-8-14(19)18-7-6-15(20)21/h4-5H,6-8H2,1-3H3,(H,18,19)(H,20,21)

InChI Key

DKAVUNCQGBGDEN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)NCCC(=O)O)C

Origin of Product

United States

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